N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydrocinnoline moiety with a piperidine ring and a trifluoromethoxy-substituted benzamide group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Tetrahydrocinnoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline and a suitable aldehyde, the intermediate can undergo cyclization to form the tetrahydrocinnoline ring.
Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Coupling with Benzamide: The final step involves coupling the tetrahydrocinnoline-piperidine intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be investigated for its potential as a ligand for various biological targets. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, particularly if it can modulate specific biological pathways or targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its trifluoromethoxy group, in particular, might impart desirable properties to derived materials.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. For example, it might bind to a receptor and modulate its signaling pathway, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic profile.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-8-4-2-6-16(18)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-3-7-17(14)26-27-19/h2,4,6,8,13,15H,1,3,5,7,9-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZOXGOOTILKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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